2-(3-(indolin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide
Description
Properties
IUPAC Name |
2-[3-(2,3-dihydroindol-1-yl)-3-oxopropyl]-1,1-dioxo-1,2-benzothiazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S/c21-17(19-11-9-13-5-1-3-7-15(13)19)10-12-20-18(22)14-6-2-4-8-16(14)25(20,23)24/h1-8H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWNLBCCELGPSFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CCN3C(=O)C4=CC=CC=C4S3(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(indolin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide typically involves the reaction of 2-halobenzamides with carbon disulfide in the presence of a copper catalyst. This method yields the desired product through a consecutive process involving the formation of S–C and S–N bonds . The reaction conditions often include heating the reactants in a suitable solvent, such as ethanol, under reflux conditions to achieve optimal yields.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-(3-(indolin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities.
Scientific Research Applications
Overview
The compound 2-(3-(indolin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide is a complex organic molecule that has attracted significant attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its applications in various scientific research fields, particularly in medicinal chemistry, pharmacology, and biochemistry.
Chemical Structure and Synthesis
The compound features a combination of an indoline moiety and a benzoisothiazolone core, which is essential for its biological activity. The synthesis typically involves several steps:
- Formation of Indoline Moiety : Starting from aniline and acetone through Friedel-Crafts alkylation.
- Introduction of Propyl Linker : Reacting the indoline with a propylating agent such as 3-bromopropanone.
- Cyclization to Form Benzoisothiazolone Core : Cyclizing the intermediate with 2-aminobenzenesulfonamide under acidic conditions.
This multi-step synthesis is critical as it influences the compound's biological properties and potential applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological pathways, potentially leading to therapeutic effects against various diseases.
- Receptor Modulation : It can modulate receptor activity, influencing cellular signaling pathways.
- Anticancer Properties : Preliminary studies suggest that it may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival.
Anticancer Research
Research indicates that compounds similar to this compound exhibit promising anticancer activities. For instance, benzo[d]isothiazol-3(2H)-ones have been studied for their potential to disrupt cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Antioxidant Activity
The compound may also possess antioxidant properties, which are beneficial in preventing oxidative stress-related diseases. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from damage .
Neuroprotective Effects
Some derivatives of benzo[d]isothiazol-3(2H)-ones have shown neuroprotective effects, suggesting that this compound could be explored for therapeutic applications in neurodegenerative diseases .
Case Studies and Research Findings
Recent studies have highlighted the significance of benzo[d]isothiazol-3(2H)-ones in various therapeutic contexts:
- Selective Oxidation Reactions : A study demonstrated the selective oxidation of benzo[d]isothiazol-3(2H)-ones using metal-free conditions, enhancing their utility in synthetic organic chemistry .
- Protective Agents : Research on N-benzo[d]isothiazol-3-yl-benzamidine derivatives indicated their potential as nonacidic anti-inflammatory agents .
Mechanism of Action
The mechanism of action of 2-(3-(indolin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A simpler structure with similar heterocyclic features.
Indoline derivatives: Compounds with similar indoline moieties but different functional groups.
Benzoisothiazolone derivatives: Compounds with variations in the benzoisothiazolone core.
Uniqueness
2-(3-(indolin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide is unique due to its combination of an indoline moiety with a benzoisothiazolone core, which imparts distinct chemical and biological properties
Biological Activity
Overview
2-(3-(indolin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide is a complex organic compound notable for its unique structural features, including an indoline moiety and a benzoisothiazolone core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antioxidant properties.
Chemical Structure and Synthesis
The compound can be synthesized through a multi-step process that typically involves:
- Formation of Indoline Moiety : Starting from aniline and acetone via Friedel-Crafts alkylation.
- Introduction of Propyl Linker : Reacting the indoline with a propylating agent such as 3-bromopropanone.
- Cyclization to Form Benzoisothiazolone Core : Cyclizing the intermediate with 2-aminobenzenesulfonamide under acidic conditions.
The synthesis pathway is crucial as it influences the biological activity of the final product.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological pathways.
- Receptor Modulation : It can modulate receptor activity, influencing various cellular signaling pathways.
- Cellular Process Disruption : The compound may interfere with processes such as DNA replication and protein synthesis, leading to apoptosis in cancer cells.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound, particularly against various cancer cell lines. For instance:
- Cell Line Studies : In vitro tests have shown that this compound exhibits significant cytotoxicity against Hep3B liver cancer cells. The compound demonstrated an IC50 value comparable to conventional chemotherapeutics like doxorubicin, indicating its potential as an effective anticancer agent .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | Hep3B | ~7.4 | Induces G2-M phase arrest |
| Doxorubicin | Hep3B | ~7.4 | DNA intercalation |
Antioxidant Activity
The antioxidant properties of this compound have also been evaluated using various assays:
- DPPH Assay : The compound exhibited significant radical scavenging activity, suggesting its potential use in preventing oxidative stress-related diseases .
Study on Anticancer Properties
In a study examining the effects of various benzodioxole derivatives, compound 2a (related to our target compound) was found to significantly reduce α-fetoprotein levels in Hep3B cells, indicating a reduction in tumor burden. Flow cytometry analysis revealed that treatment with this compound led to a notable arrest in the G2-M phase of the cell cycle, further supporting its role as a potent anticancer agent .
Study on Antioxidant Effects
Another investigation focused on the antioxidant capabilities of derivatives similar to our target compound. The results indicated that these compounds effectively reduced oxidative stress markers in vitro, showcasing their potential therapeutic applications in oxidative stress-related conditions .
Q & A
Q. How can researchers optimize the synthetic yield of 2-(3-(indolin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide?
- Methodological Answer : Reaction conditions (solvent, temperature, catalyst) significantly impact yield. For analogous benzoisothiazolone derivatives, polar aprotic solvents like DMSO or DMF improved reaction efficiency, while bases like DBU facilitated nucleophilic substitution. For example, in the synthesis of indole-linked benzoisothiazolones, microwave-assisted methods under 100°C for 10 minutes achieved 42–68% yields, compared to conventional heating . Optimize stoichiometry (e.g., 1.1 equiv of reagents) and purification via preparative LCMS or flash chromatography to isolate high-purity products .
Q. What spectroscopic techniques are most reliable for confirming the molecular structure of this compound?
- Methodological Answer : Combine 1D/2D NMR (e.g., ¹H, ¹³C, HSQC, HMBC) to resolve indoline and benzoisothiazolone proton environments. For example, ¹H NMR signals at δ 2.41–3.97 ppm (alkyl chains) and δ 7.85–8.08 ppm (aromatic protons) are characteristic of similar derivatives . HRMS (ESI-TOF) validates molecular weight (e.g., C11H14NO5S2: calcd 304.03079, found 304.03141 ). X-ray crystallography resolves stereochemistry, as demonstrated for 2-(3-oxobenzo[d]isothiazol-2-yl)acetic acid derivatives .
Q. How can researchers address low solubility in biological assays?
- Methodological Answer : Use co-solvents (DMSO ≤1% v/v) or derivatization. For instance, methylsulfonyl or fluorobenzylamine modifications in related compounds improved aqueous solubility without compromising activity . Pre-formulation studies (e.g., particle size reduction, salt formation) may further enhance bioavailability.
Advanced Research Questions
Q. What strategies resolve contradictions in NMR data between synthetic batches?
- Methodological Answer : Contradictions often arise from conformational flexibility or impurities. 2D NMR (e.g., NOESY) can distinguish rotational isomers in the propyl linker. For example, diastereotopic protons in 2-(methylsulfonyl)propyl derivatives showed splitting (J = 7.70–10.20 Hz) in ¹H NMR . HPLC purity checks (>95%) and elemental analysis (e.g., C, H, N within ±0.4% of theoretical) confirm batch consistency .
Q. How can computational modeling guide the design of derivatives targeting cholinesterase inhibition?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger) using crystal structures of acetylcholinesterase (PDB: 4EY7). Indoline and benzoisothiazolone moieties in related compounds showed hydrogen bonding with Ser203 and π-π stacking with Trp86 . MD simulations (AMBER) assess binding stability, while QSAR models prioritize substituents (e.g., fluorobenzyl groups ) for synthesis.
Q. What mechanistic insights explain byproduct formation during microwave-assisted synthesis?
- Methodological Answer : Byproducts often arise from competitive alkylation or oxidation. In microwave reactions of saccharinylacetic acid, Mukaiyama’s salt-mediated cyclization produced β-lactam derivatives (e.g., 11b–11f) alongside unreacted intermediates. LC-MS tracking identified azetidinone byproducts, which were minimized by adjusting irradiation time (≤10 min) and temperature (100°C) .
Q. How do photophysical properties of the benzoisothiazolone core impact stability under experimental conditions?
- Methodological Answer : The 1,1-dioxide group enhances UV stability but may generate singlet oxygen under light. For N-(thioalkyl)-saccharins, UV-Vis spectroscopy (λmax ~270 nm) and fluorescence quenching assays quantified photodegradation rates. Store compounds in amber vials at –20°C and avoid prolonged light exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
